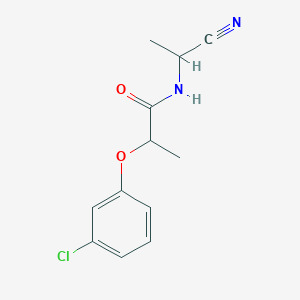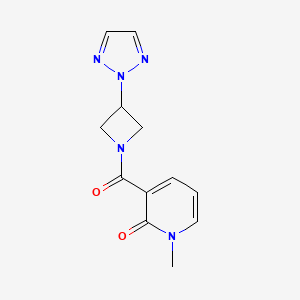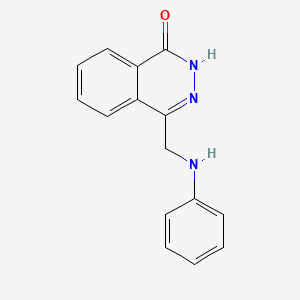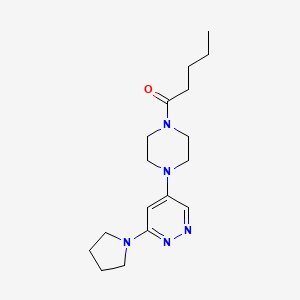![molecular formula C14H13N5O3S B2876721 Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396813-91-4](/img/structure/B2876721.png)
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It may be used in the preparation of compounds with potent fungicidal activity, such as 1,2,3-thiadiazole bearing hydrazone derivatives, 2-(4′-methyl-1′,2′,3′-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives, and 1,2,3-thiadiazole bearing 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular formula of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is C6H8N2O2S . Its average mass is 172.205 Da and its monoisotopic mass is 172.030655 Da .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index n20/D of 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the 1,2,3-thiadiazole moiety is known to confer significant antimicrobial properties . Research indicates that derivatives of thiadiazole can be synthesized to obtain substances with notable antimicrobial activity, targeting a variety of bacterial strains.
Fungicidal Applications
The structural features of this compound suggest it may be used in the preparation of derivatives with potent fungicidal activity. This is particularly relevant in the agricultural sector, where controlling fungal pathogens is crucial for crop protection .
Heterocyclic Building Blocks
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can serve as a building block in the synthesis of more complex heterocyclic compounds. These structures are of interest in pharmaceutical research for the development of new drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds have shown potent fungicidal activity . Therefore, it can be inferred that this compound may also target certain types of fungi.
Mode of Action
It is known that similar compounds interact with their targets by forming hydrazone derivatives . This interaction could potentially lead to changes in the target organism, such as disruption of essential biochemical processes.
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and growth of certain fungi.
Pharmacokinetics
The lipophilicity of similar compounds has been studied , suggesting that this compound may also have certain lipophilic properties, which could impact its bioavailability.
Result of Action
Based on the fungicidal activity of similar compounds , it can be inferred that this compound may lead to the death of certain fungi.
Eigenschaften
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-3-22-14(21)10-7-15-19-5-4-9(6-11(10)19)16-13(20)12-8(2)17-18-23-12/h4-7H,3H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONASJLLGJEHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)
![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)






![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)

![2-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2876661.png)